![molecular formula C7H6ClNO B1505345 2-Chloro-5-methylpyridine-4-carboxaldehyde CAS No. 1060801-49-1](/img/structure/B1505345.png)
2-Chloro-5-methylpyridine-4-carboxaldehyde
Overview
Description
2-Chloro-5-methylpyridine-4-carboxaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound has been studied using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.58 . Other physical and chemical properties such as boiling point, density, and refractive index are not detailed in the available resources.Safety and Hazards
Safety data sheets indicate that 2-Chloro-5-methylpyridine-4-carboxaldehyde is combustible and can cause skin and eye irritation. It is harmful if swallowed or in contact with skin . In case of accidental release, it is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for fire-fighting .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methylpyridine-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can be used in the synthesis of 2-methylthio-5-pyridinemethylene amine and 5-methyl-2,2′-bipyridine . The nature of these interactions often involves the formation of covalent bonds, which facilitate the creation of more complex molecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression, which can have downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound may lead to acute toxicity, characterized by symptoms such as skin irritation and respiratory distress . Threshold effects are also observed, where a specific dosage level must be reached before significant effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by enzymes such as xanthine dehydrogenase, leading to the formation of specific metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
properties
IUPAC Name |
2-chloro-5-methylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFOWPNCCMIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704606 | |
Record name | 2-Chloro-5-methylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060801-49-1 | |
Record name | 2-Chloro-5-methyl-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.